Bicyclo(3.2.2)nona-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(3.2.2)nona-2,6-diene is an organic compound with the molecular formula C₉H₁₂. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings. This compound is of interest in organic chemistry due to its structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo(3.2.2)nona-2,6-diene can be synthesized through various methods. One notable method involves the Diels-Alder reaction, where a diene reacts with a dienophile under specific conditions to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high-pressure cycloaddition followed by thermal cycloreversion yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(3.2.2)nona-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic substitution reactions, such as bromination, can occur, leading to the formation of dibromides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Bromination can be carried out using bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Dibromides and other halogenated derivatives.
Scientific Research Applications
Bicyclo(3.2.2)nona-2,6-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: Some derivatives have potential therapeutic applications.
Industry: It is used in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism of action of bicyclo(3.2.2)nona-2,6-diene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction being studied .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(3.3.1)nonane: Another bicyclic hydrocarbon with a different ring fusion pattern.
Bicyclo(2.2.2)octa-2,5-diene: A smaller bicyclic compound with similar reactivity.
Uniqueness
Bicyclo(3.2.2)nona-2,6-diene is unique due to its specific ring structure, which imparts distinct reactivity and stability compared to other bicyclic compounds. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
14993-07-8 |
---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
bicyclo[3.2.2]nona-2,6-diene |
InChI |
InChI=1S/C9H12/c1-2-8-4-6-9(3-1)7-5-8/h1-2,4,6,8-9H,3,5,7H2 |
InChI Key |
OLNXIBCIPUFDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CCC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.